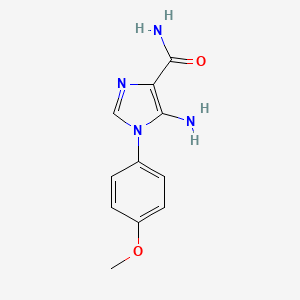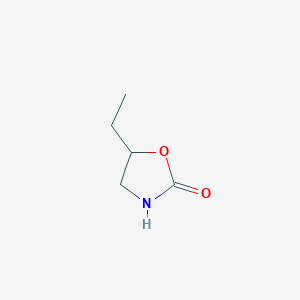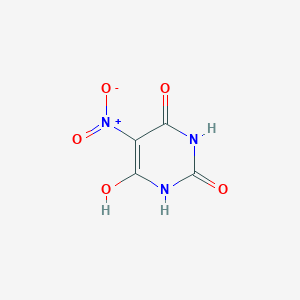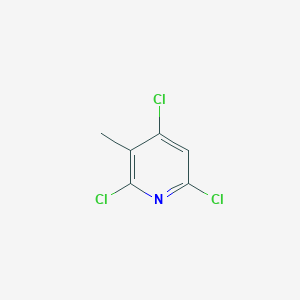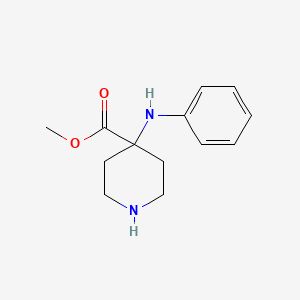
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Übersicht
Beschreibung
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, commonly known as P4, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. P4 has been studied extensively in the fields of neuroscience, pharmacology, and medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Pharmaceutical Industry
Synthesis of Opioid Receptors
- Piperidine derivatives can be used in the synthesis of antibiotic nitroxoline derivatives .
- These derivatives have been found to inhibit cathepsin B, a cysteine protease involved in various diseases such as cancer and osteoporosis .
- Piperidine derivatives can also be used in the synthesis of sphingosine-1-phosphate receptor agonists .
- These agonists are involved in various biological processes, including immune response regulation, cardiovascular function, and cancer .
- Piperidine derivatives can be used in the synthesis of RhoA inhibitors .
- RhoA is a small GTPase protein known to regulate various cellular functions, including cell migration, cell cycle progression, and gene expression .
- Inhibitors of RhoA have potential therapeutic applications in cardiovascular diseases .
Synthesis of Antibiotic Nitroxoline Derivatives
Sphingosine-1-Phosphate Receptor Agonists
RhoA Inhibitors for Cardiovascular Disease Therapy
Histone Deacetylase (HDAC) Inhibitors
- Considerations for large-scale production led to a modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines .
- This resulted in a dramatic increase in the overall yield of the target N-propionylated- 4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
- These compounds are now available for use as precursors and reference standards, of particular value for the production of 11 C and 18 F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
- Piperidine derivatives can be used in the study of metabolism of the active Carfentanil metabolite .
- This can provide valuable insights into the metabolic pathways and potential interactions of these compounds .
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Large-Scale Production
Metabolism Study
Synthesis of Biologically Active Piperidines
Eigenschaften
IUPAC Name |
methyl 4-anilinopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSHHYWRCBCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485922 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
CAS RN |
61085-80-1 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



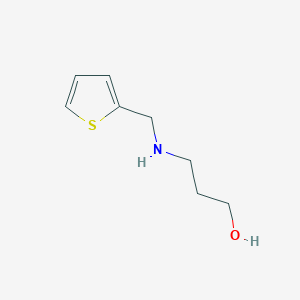

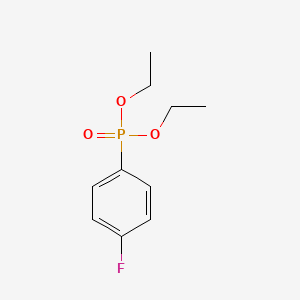
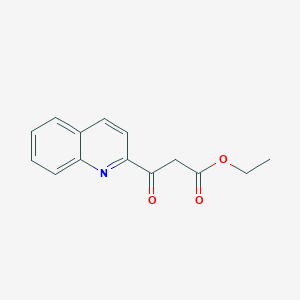
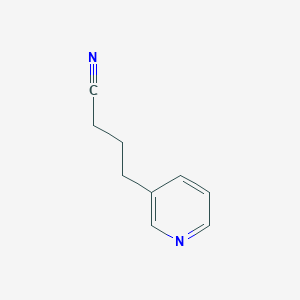
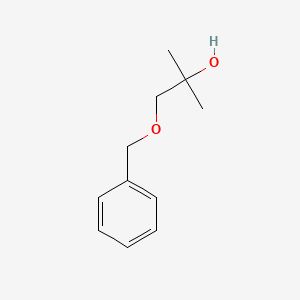
![{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid](/img/structure/B1626617.png)
